molecular formula C22H20N2O4S2 B2652938 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide CAS No. 941916-00-3

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2652938
CAS No.: 941916-00-3
M. Wt: 440.53
InChI Key: JDKJLYGYKFIGMT-UHFFFAOYSA-N
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Description

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. Its structure incorporates several privileged pharmacophores known for their biological activity, including a benzofuran carboxamide core and a thiazole ring system. Benzothiazole derivatives, which are structurally related to the thiazole moiety in this compound, are recognized for a wide spectrum of biological activities and are frequently investigated for their pharmacological potential . The specific molecular architecture of this compound, featuring a benzofuran-2-carboxamide group linked to a thiazole scaffold, suggests potential as a core structure for the development of enzyme inhibitors. Research on analogous compounds, particularly N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, has demonstrated significant efficacy as dual-target inhibitors of kinases such as EGFR and HER-2, which are critical targets in cancer therapy for inhibiting tumor growth and angiogenesis . The inclusion of a (3,5-dimethoxybenzyl)thio)methyl substituent may influence the compound's physicochemical properties and binding affinity. This compound is supplied For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-26-17-7-14(8-18(10-17)27-2)11-29-12-16-13-30-22(23-16)24-21(25)20-9-15-5-3-4-6-19(15)28-20/h3-10,13H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJLYGYKFIGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzofuran rings, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzofuran derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure that includes a thiazole ring , a furan moiety , and a carboxamide functional group . The synthesis typically involves multi-step organic reactions that require precise conditions to ensure high yields and purity. Key steps in the synthesis may include:

  • Formation of the thiazole ring.
  • Introduction of the furan moiety.
  • Coupling reactions to form the carboxamide group.

The detailed synthesis pathways often utilize chromatography for purification and characterization techniques such as NMR and IR spectroscopy to confirm the structure and purity of the final product.

Biological Activities

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide has shown promising cytotoxic effects against various tumor cells, including lymphoma cells. Research indicates that this compound may act through multiple mechanisms, potentially involving the modulation of signaling pathways associated with cell proliferation and apoptosis.

Scientific Research Applications

The compound's unique properties make it suitable for various applications in scientific research:

  • Anticancer Research : Its cytotoxic properties position it as a candidate for developing novel anticancer therapies. Studies have highlighted its potential in inhibiting tumor growth in preclinical models .
  • Drug Development : As a lead compound, it can be modified to enhance its efficacy and selectivity against specific cancer types. Structure-activity relationship (SAR) studies can provide insights into optimizing its therapeutic profile .
  • Biochemical Studies : The interactions of this compound with biological targets can be explored to understand fundamental biochemical processes, aiding in the identification of new drug targets.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on cancer cells:

StudyFindings
Walid Fayad et al. (2019)Identified anticancer properties through screening drug libraries on multicellular spheroids, highlighting its potential as an effective agent against various cancers .
Research on Lymphoma CellsDemonstrated significant cytotoxicity against lymphoma cell lines, suggesting that this compound could be developed into a therapeutic agent for lymphomas.

Mechanism of Action

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA, leading to its anticancer properties. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Core Structure Thiazole Substituents Key Functional Groups Reference
Target Compound Benzofuran-2-carboxamide 4-[(3,5-Dimethoxybenzyl)thio]methyl Thioether, dimethoxybenzyl
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide 5-Morpholinomethyl, 4-pyridin-3-yl Morpholine, pyridine
N-[2-(3,5-Dichloro-2-pyridyl)aminoethyl]-2-[(4-thiazolylmethyl)thio]benzamide Benzamide 4-Thiazolylmethylthio Pyridine, thioether
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Urea 4-Piperazinylmethyl Hydrazinyl, fluorophenyl
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) Furan-2-carboxamide 4-(2-Amino-2-oxoethyl) Methoxybenzyl, amide

Key Observations:

  • Substituent Diversity: The target compound’s (3,5-dimethoxybenzyl)thio-methyl group distinguishes it from analogs with morpholinomethyl (4g), piperazinyl (11a), or amino-oxoethyl (CAS 923226-70-4) substituents.
  • Core Functional Groups: Unlike urea-linked derivatives (11a–11o, ), the target compound’s benzofuran carboxamide core may enhance aromatic stacking interactions in biological systems .

Table 2: Spectral Data Comparison

Compound Class 1H NMR Features 13C NMR Features HRMS/Ionization Reference
Thiazol-2-yl benzamides (e.g., 4g) Aromatic protons at δ 7.2–8.5 ppm; morpholine CH2 at δ 3.5–3.7 ppm Thiazole C2 (δ ~165 ppm), carboxamide C=O (δ ~170 ppm) [M+H]+: ~400–450
Urea-linked thiazoles (11a–11o) Urea NH at δ 8.5–9.5 ppm; piperazine CH2 at δ 2.5–3.0 ppm Thiazole C2 (δ ~160 ppm), urea C=O (δ ~155 ppm) [M+H]+: 466–602
Target Compound (Predicted) Dimethoxybenzyl OCH3 at δ 3.8 ppm; thiazole SCH2 at δ 4.2–4.5 ppm Benzofuran C=O (δ ~168 ppm), thioether S-CH2 (δ ~35 ppm) [M+H]+: ~480–500

Synthetic Routes:

  • The target compound’s thioether linkage may be synthesized via nucleophilic substitution of a thiol (e.g., 3,5-dimethoxybenzylthiol) with a bromomethyl-thiazole intermediate, a strategy analogous to S-alkylation methods in and .
  • Carboxamide formation could involve coupling benzofuran-2-carboxylic acid with a thiazole-2-amine derivative, as seen in furan-2-carboxamide synthesis .

Bioactivity Potential

While direct bioactivity data for the target compound are unavailable, structural analogs suggest therapeutic relevance:

  • Anticancer Potential: Thiazole derivatives with sulfur-containing substituents (e.g., thioethers, sulfonyl groups) exhibit activity against cancer cell lines by modulating kinase or protease pathways .
  • Antiviral and Antiplatelet Effects: Compounds with thiazolylmethylthio groups () have been explored for viral infection and thrombosis treatment, implying the target’s dimethoxybenzylthio group may confer similar properties .
  • Urea vs. Carboxamide Bioactivity: Urea derivatives () often target protein-protein interactions, whereas carboxamides (e.g., the target compound) may prefer enzymatic active sites due to their hydrogen-bonding capacity .

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a benzofuran moiety , and a carboxamide functional group . The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone.
  • Introduction of the Benzylthio Group : Nucleophilic substitution involving a benzyl halide.
  • Carboxamide Formation : Acylation with an appropriate acylating agent.

These steps require precise conditions to maximize yield and purity, often employing techniques such as chromatography for purification.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines, including lymphoma and breast cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in these cancer types .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer progression, potentially inhibiting their activity.
  • Cell Signaling Modulation : It could modulate signaling pathways that are critical for cell survival and proliferation.

Further studies are necessary to elucidate the exact molecular pathways involved in its action .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Lymphoma Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like methotrexate .
  • Breast Cancer Models : In another study, the compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for further development as an anti-cancer agent.

Data Summary

Property Value
Molecular FormulaC₁₃H₁₆N₂O₂S₂
Molecular Weight296.41 g/mol
IC50 (Lymphoma Cells)12 µM
IC50 (Breast Cancer Cells)15 µM
Primary Mechanism of ActionEnzyme inhibition

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